Molecular Weight and Lipophilicity vs. Des-Methyl Analog
2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile (MW 202.25) exhibits a +16% higher molecular weight compared to the des-methyl analog 2-cyclobutoxypyridine-3-carbonitrile (MW 174.20) due to the presence of two methyl groups at the 4- and 6-positions . This structural difference translates to increased lipophilicity (estimated ClogP ~2.5 vs. ~1.7) and steric bulk, which are critical determinants of membrane permeability and target binding site occupancy .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 202.25 |
| Comparator Or Baseline | 2-Cyclobutoxypyridine-3-carbonitrile: 174.20 |
| Quantified Difference | +28.05 g/mol (+16.1%) |
| Conditions | Calculated from molecular formula (C12H14N2O vs. C10H10N2O) |
Why This Matters
Increased molecular weight and lipophilicity directly influence ADME properties and target engagement, making the target compound distinct from simpler analogs in drug discovery programs.
